

accuracy precision determination naphazoline hydrochloride analytical methods

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Compound Focus: Naphazoline Hydrochloride

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Comparison of Analytical Methods for Naphazoline HCl

The table below summarizes the performance data of different analytical methods as reported in recent studies.

Method Type	Key Performance Metrics (Accuracy & Precision)	Linear Range	Key Advantages / Applications	Reference Conditions
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| **Stability-Indicating HPLC** [1] | **Accuracy:** Excellent recovery reported. **Precision (RSD):** Not explicitly stated, but method was validated per ICH guidelines. | Pheniramine: 150–1200 µg/mL Naphazoline: 12.5–100 µg/mL | Simultaneous determination with pheniramine maleate; separates drugs from degradation products (stability-indicating). | Column: Agilent Zorbax Eclipse XDB C18 Mobile Phase: 10mM Phosphate Buffer pH 2.8 with 0.5% TEA : Methanol (68:32) Detection: 280 nm | | **RP-HPLC-DAD (with Impurities)** [2] | **Accuracy:** Confirmed as accurate per ICH. **Precision (RSD):** < 2.0%. | Naphazoline: 5–45 µg/mL | Simultaneously determines naphazoline, pheniramine, and three of their official impurities; applicable to drug product and spiked biological fluid (aqueous humor). | Column: Hypersil ODS Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (70:30) Detection: 260 nm | | **UHPLC-PDA/MS Systematic Development** [3] | **Accuracy & Precision:** Method developed to meet stringent criteria; excellent repeatability of replicate injections reported. | Not explicitly stated in snippets, but developed for APIs and

related substances. | Systematically developed for robust separation of APIs and all related substances; uses MS-compatible conditions for accurate peak identification. | Column: XSelect Premier CSH C18 Mobile Phase: 0.1% Formic Acid in Water : 0.1% Formic Acid in Methanol (Gradient) Detection: UV at 260 nm & MS | | **Chemiluminescence (QD-assisted)** [4] | **Accuracy:** Results correlated with a standard method. **Precision (RSD):** 1.0 - 1.3%. | $5.0 \times 10^{-10} - 2.0 \times 10^{-7}$ mol/L | Extremely high sensitivity; suitable for determination in complex biological (serum, urine) and pharmaceutical samples. | Probe: Luminol and KIO_4 reaction, amplified by cysteine-capped CdTe Quantum Dots. |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a deeper dive into the experimental details.

HPLC Method for Simultaneous Assay in Formulations [1]

This method is optimized for the quality control of pharmaceutical formulations containing naphazoline HCl and pheniramine maleate.

- **Sample Preparation:** Bulk drugs or formulations are dissolved/diluted with the mobile phase to reach the specified concentration ranges.
- **Chromatographic Conditions:**
 - **Column:** Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm)
 - **Mobile Phase:** 10 mM Phosphate Buffer pH 2.8 containing 0.5% triethylamine (v/v) and Methanol in a ratio of 68:32.
 - **Flow Rate:** 1.0 mL/min
 - **Detection:** Diode Array Detector (DAD) at 280 nm
 - **Injection Volume:** Not specified, but typically 10-20 μL for standard HPLC.
- **Method Validation:** The method was validated per ICH guidelines, confirming its linearity, accuracy, precision, and specificity. It successfully separated both active ingredients from their forced-degradation products.

RP-HPLC-DAD Method for Drugs and Impurities [2]

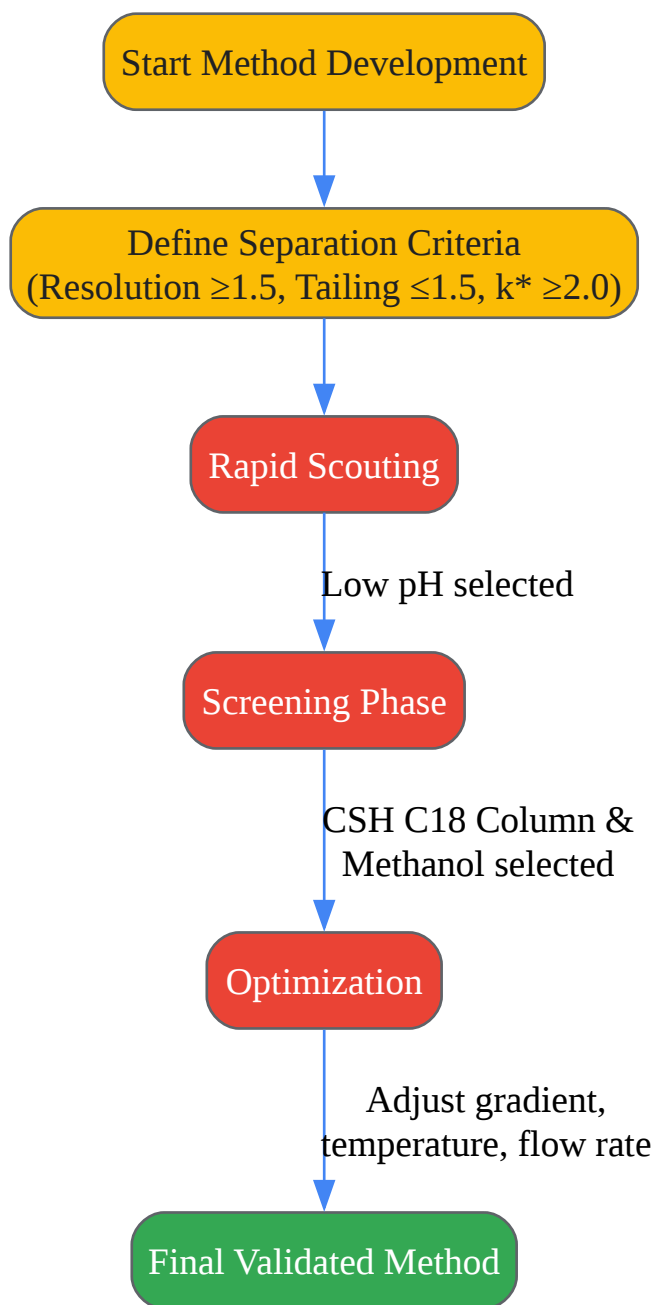
This method is particularly valuable for purity and impurity profiling.

- **Sample Preparation:**

- *Standard Solutions*: Stock solutions (1 mg/mL) of naphazoline HCl, pheniramine maleate, and their impurities are prepared in the mobile phase and then serially diluted.
- *Eye Drops*: 1 mL of the sample is transferred to a 25 mL volumetric flask, diluted with about 15 mL of mobile phase, sonicated for 15 minutes, and then made up to the mark with the mobile phase.
- **Chromatographic Conditions:**
 - **Column**: Hypersil ODS (5 μ m, 250 x 4.6 mm i.d.)
 - **Mobile Phase**: Phosphate Buffer pH 6.0 and Acetonitrile in a ratio of 70:30 (v/v), operated in an isocratic mode.
 - **Flow Rate**: 1.0 mL/min
 - **Detection**: DAD at 260 nm
 - **Injection Volume**: 10.0 μ L
- **Method Validation**: The method was validated as per ICH guidelines and also following US FDA bioanalytical validation guidelines for its application in spiked rabbit aqueous humor.

Workflow for Systematic Method Development

For labs developing or optimizing their own methods, the following diagram illustrates a modern, efficient protocol as demonstrated in the search results [3].



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This systematic approach involves [3]:

- **Define Criteria:** Setting clear, predefined goals for resolution, peak shape, and retention.
- **Rapid Scouting:** Quickly evaluating major selectivity factors like mobile phase pH to determine the most promising starting point.
- **Screening:** Automatically testing different column chemistries and organic modifiers against the selected pH condition.

- **Optimization:** Fine-tuning parameters like gradient time, temperature, and flow rate on the best-performing screening combination to meet all separation criteria.

Key Insights for Method Selection

- **For Routine Quality Control:** The **HPLC method [1]** is robust and straightforward for assaying the main components in formulations without complex impurity profiles.
- **For Comprehensive Impurity Analysis:** The **RP-HPLC-DAD method [2]** is specifically designed to separate and quantify official impurities alongside the active ingredients.
- **For High-Throughput and High-Sensitivity Labs:** The **UHPLC-PDA/MS method [3]** represents the current industry standard, offering faster analysis, superior resolution, and mass confirmation for unambiguous peak identification.
- **For Trace Analysis in Biological Matrices:** The **Chemiluminescence method [4]** offers unparalleled sensitivity for pharmacokinetic or bioanalysis studies.

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